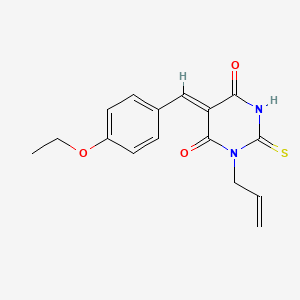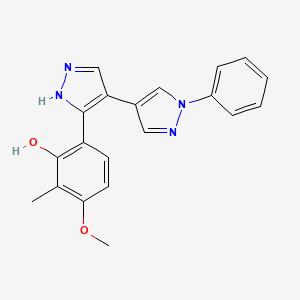![molecular formula C14H17N3S B5793582 3-[(4-methyl-1-piperazinyl)carbonothioyl]-1H-indole](/img/structure/B5793582.png)
3-[(4-methyl-1-piperazinyl)carbonothioyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-methyl-1-piperazinyl)carbonothioyl]-1H-indole is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been extensively studied for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of 3-[(4-methyl-1-piperazinyl)carbonothioyl]-1H-indole is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer. This compound has also been shown to induce cell death in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of certain inflammatory cytokines, which may contribute to its anti-inflammatory properties. This compound has also been shown to induce apoptosis (cell death) in cancer cells, which may contribute to its anti-cancer properties. Additionally, this compound has been shown to have antimicrobial properties against a variety of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(4-methyl-1-piperazinyl)carbonothioyl]-1H-indole in lab experiments is its potential for use in medicinal chemistry. This compound has been extensively studied for its potential applications in treating inflammation and cancer. Additionally, this compound has been shown to have antimicrobial properties, which may make it useful in developing new antibiotics.
One limitation of using this compound in lab experiments is its relatively low yield during synthesis. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to optimize its use in lab experiments.
Future Directions
There are a number of potential future directions for research on 3-[(4-methyl-1-piperazinyl)carbonothioyl]-1H-indole. One area of interest is exploring its potential as a diagnostic tool for certain diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its use in treating inflammation, cancer, and microbial infections. Finally, there is potential for developing new derivatives of this compound that may have improved properties for use in medicinal chemistry.
Synthesis Methods
The synthesis of 3-[(4-methyl-1-piperazinyl)carbonothioyl]-1H-indole involves the reaction of 1H-indole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate compound is then reacted with 4-methylpiperazine to yield the desired product. The yield of this reaction is typically around 60-70%, and the final product can be purified by column chromatography.
Scientific Research Applications
3-[(4-methyl-1-piperazinyl)carbonothioyl]-1H-indole has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use as a diagnostic tool for certain diseases.
Properties
IUPAC Name |
1H-indol-3-yl-(4-methylpiperazin-1-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c1-16-6-8-17(9-7-16)14(18)12-10-15-13-5-3-2-4-11(12)13/h2-5,10,15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKJIIHYKDBMMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(2,6-diethylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5793503.png)
![1-(4-fluorophenyl)-4-[(4-fluorophenyl)acetyl]piperazine](/img/structure/B5793508.png)



![4-ethyl-3-[(4-methoxybenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5793536.png)

![N-(3-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5793557.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N,N-diethyl-2-furamide](/img/structure/B5793562.png)


![6-methyl-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5793591.png)

![N-{4-[(benzylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5793612.png)
